Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH
Description
Structural Characterization and Chemical Identity
Peptide Sequence Analysis and Residue Configuration
The peptide sequence Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH consists of nine amino acid residues, with two non-natural modifications:
- N-terminal anthranilic acid (Abz): A fluorescent tag replacing the traditional amine group.
- C-terminal 3-nitrotyrosine: A nitro-modified tyrosine residue serving as a fluorescence quencher.
The core sequence (Arg-Val-Lys-Arg-Gly-Leu-Ala ) includes a furin recognition motif (Arg-Val-Lys-Arg ), which is cleaved between the lysine and arginine residues. The glycine residue enhances conformational flexibility, while leucine and alanine contribute to hydrophobic interactions. The aspartic acid at the C-terminus ensures solubility in aqueous buffers.
Table 1: Sequence and Modifications
| Position | Residue/Modification | Role |
|---|---|---|
| 1 | Anthranilic acid (Abz) | Fluorescent donor |
| 2 | Arginine (Arg) | Part of furin cleavage motif |
| 3 | Valine (Val) | Hydrophobic stabilization |
| 4 | Lysine (Lys) | Cleavage site recognition |
| 5 | Arginine (Arg) | Critical for enzymatic specificity |
| 6 | Glycine (Gly) | Conformational flexibility |
| 7 | Leucine (Leu) | Hydrophobic interactions |
| 8 | Alanine (Ala) | Structural simplicity |
| 9 | 3-Nitrotyrosine (m-nitro-Tyr) | Fluorescence quencher |
| 10 | Aspartic acid (Asp) | Solubility enhancement |
Fluorescent Donor (Anthranilic Acid) and Quencher (m-Nitrotyrosine) Pairing
The anthranilic acid–m-nitrotyrosine pair operates via FRET, where energy transfer occurs when the donor (Abz) and quencher (m-nitrotyrosine) are in close proximity (≤10–100 Å). Key features include:
Fluorescent Donor (Anthranilic Acid)
- Excitation/Emission: 336 nm (excitation), 411 nm (emission).
- Stokes Shift: 75 nm, minimizing background interference.
- Role: Emits fluorescence upon cleavage, as the quencher is spatially separated.
Quencher (m-Nitrotyrosine)
- Absorption Spectrum: pH-dependent, with peaks at 355 nm (protonated form) and 422 nm (deprotonated form).
- Mechanism: Accepts energy from Abz via dipole-dipole interactions, suppressing fluorescence in the intact peptide.
Förster Radius (R₀)
The theoretical R₀ for the Abz–m-nitrotyrosine pair is ~26 Å , calculated using spectral overlap integrals. This distance aligns with the peptide’s length (~20–30 Å), ensuring efficient quenching when uncleaved.
Physicochemical Properties: Solubility, Stability, and Spectral Characteristics
Solubility
- Aqueous Buffers: Soluble at concentrations up to 130 µM in water or dimethyl sulfoxide (DMSO).
- pH Dependence: Maintains solubility across pH 5.0–8.0 due to the aspartic acid residue and nitrotyrosine’s ionization.
Stability
- Thermal Stability: Stable at -20°C for long-term storage.
- Proteolytic Resistance: Resists nonspecific cleavage except at the furin recognition site.
Spectral Characteristics
pH Sensitivity
The fluorescence recovery ratio post-cleavage increases by >10-fold at pH 7.4 compared to pH 5.0, reflecting m-nitrotyrosine’s protonation state.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84N18O16.C2HF3O2/c1-27(2)22-36(49(82)64-29(5)44(77)69-37(50(83)70-38(52(85)86)25-42(75)76)23-30-17-18-40(73)39(24-30)72(87)88)65-41(74)26-63-46(79)33(15-10-20-61-53(57)58)67-47(80)34(14-8-9-19-55)68-51(84)43(28(3)4)71-48(81)35(16-11-21-62-54(59)60)66-45(78)31-12-6-7-13-32(31)56;3-2(4,5)1(6)7/h6-7,12-13,17-18,24,27-29,33-38,43,73H,8-11,14-16,19-23,25-26,55-56H2,1-5H3,(H,63,79)(H,64,82)(H,65,74)(H,66,78)(H,67,80)(H,68,84)(H,69,77)(H,70,83)(H,71,81)(H,75,76)(H,85,86)(H4,57,58,61)(H4,59,60,62);(H,6,7)/t29-,33-,34-,35-,36-,37-,38-,43-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYLPYLYCGEZDO-CDIRBOSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H85F3N18O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Preloading Strategies
Three resin types are commonly employed, each offering distinct advantages:
The choice of resin depends on the desired C-terminal functionality. For this substrate, Rink amide AM resin is preferred to yield a C-terminal amide, enhancing protease resistance.
Fmoc Deprotection and Coupling Chemistry
Fmoc Removal Protocol
Deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group is achieved using a two-stage piperidine treatment:
-
40% piperidine in DMF (3 min) for rapid initial cleavage.
This stepwise process minimizes side reactions, such as aspartimide formation, critical for preserving the integrity of acid-sensitive residues like aspartic acid.
Amino Acid Activation and Coupling
Coupling reactions utilize HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N'-diisopropylcarbodiimide) as activators, with HOBt (hydroxybenzotriazole) or Oxyma Pure as additives to suppress racemization. Standard conditions include:
-
5 equivalents of Fmoc-amino acid
-
5 equivalents of HBTU or DIC
-
10 equivalents of DIPEA (N,N-diisopropylethylamine) in DMF/NMP
Coupling times average 40 minutes , with double couplings performed for sterically hindered residues (e.g., arginine).
Cleavage and Global Deprotection
Final cleavage from the resin and side-chain deprotection employ a trifluoroacetic acid (TFA)-based cocktail :
| Component | Volume (%) | Role |
|---|---|---|
| TFA | 95 | Resin cleavage and side-chain deprotection |
| Triisopropylsilane | 2.5 | Carbocation scavenger |
| Water | 2.5 | Quench reactive intermediates |
The mixture is agitated for 1.5 hours at 25°C, followed by precipitation in methyl tert-butyl ether (MTBE) to yield the crude peptide.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
Optimized Synthesis Workflow
A representative protocol for synthesizing 100 mg of the target peptide:
| Step | Conditions | Duration |
|---|---|---|
| Resin swelling | DMF, 30 min | 30 min |
| Fmoc deprotection | 40% → 20% piperidine in DMF | 15 min |
| Coupling | 5 equiv Fmoc-AA, HBTU, DIPEA in DMF | 40 min |
| Abz incorporation | 2 equiv Fmoc-Abz-OH, DIC/Oxyma in DCM:DMF | 2 h |
| Final cleavage | TFA/TIS/H₂O 95:2.5:2.5 | 1.5 h |
| Lyophilization | 0.1% TFA in H₂O, freeze-dry | 24 h |
Challenges and Troubleshooting
Incomplete Coupling of Arginine
Chemical Reactions Analysis
Types of Reactions
Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH undergoes various biochemical reactions, primarily involving enzymatic cleavage. The compound is a substrate for furin, which cleaves the peptide bond between specific amino acids in the sequence .
Common Reagents and Conditions
The enzymatic cleavage reactions typically occur under physiological conditions, with the presence of furin or other proteases. The reactions are often carried out in buffered solutions to maintain the appropriate pH and ionic strength .
Major Products Formed
The major products formed from the enzymatic cleavage of this compound include smaller peptide fragments, which can be analyzed using techniques like mass spectrometry or HPLC .
Scientific Research Applications
Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH is widely used in scientific research, particularly in the study of proteases like furin. Its applications include:
Mechanism of Action
The mechanism of action of Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH involves its cleavage by proteases like furin. The cleavage occurs at specific peptide bonds, leading to the separation of the fluorescent donor (anthranilic acid) and the quencher (m-nitro-tyrosine). This separation results in an increase in fluorescence, which can be measured to determine the activity of the protease .
Comparison with Similar Compounds
Key Biochemical Properties :
This substrate outperforms traditional analogs like Boc-Arg-Val-Arg-Arg-AMC (I-1645), exhibiting a 2,000-fold higher catalytic efficiency (k꜀ₐₜ/Kₘ), making it ideal for sensitive detection of furin and yeast aspartyl protease yapsin 1 .
FRET-Based Protease Substrates
The compound’s design leverages Abz/m-nitro-Tyr pairing for high signal-to-noise ratios. Below is a comparison with structurally or functionally related substrates:
Key Observations :
- Superior Efficiency: The k꜀ₐₜ/Kₘ of Abz-RVKRGLA-Y(3NO₂)-D-OH is 3 orders of magnitude higher than Boc-RVRR-AMC, attributed to optimized fluorophore-quencher pairing and sequence specificity .
- Quencher Impact : m-nitro-Tyr provides stronger quenching than EDDnp or Dnp, reducing background fluorescence .
- Sequence Specificity : The RVKR motif ensures selective cleavage by furin, unlike broader-spectrum substrates like Boc-RVRR-AMC .
Limitations and Alternatives
Biological Activity
Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH is a synthetic peptide with significant biological activity, particularly in the context of protease inhibition and potential therapeutic applications. Its structure includes various amino acids, including arginine, valine, lysine, and others, which contribute to its functional properties.
- Molecular Formula : C54H84N18O16
- Molar Mass : 1241.36 g/mol
- CAS Number : 174838-79-0
- Storage Conditions : Recommended storage at -15°C to maintain stability .
Biological Activity
This compound exhibits several biological activities, primarily related to its role as a substrate for various proteases. The presence of specific amino acid sequences allows it to interact selectively with enzymes like furin, which is involved in the processing of proproteins into their active forms.
The peptide acts as a substrate for furin-like proteases, which cleave at specific sites within the peptide chain. This cleavage can lead to the activation of various biological pathways, including those involved in cell signaling and apoptosis. The m-nitro-Tyr residue enhances the peptide's ability to be recognized and processed by these enzymes.
Case Studies and Research Findings
- Protease Inhibition :
- Cancer Therapeutics :
- Nanoparticle Targeting :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C54H84N18O16 |
| Molar Mass | 1241.36 g/mol |
| CAS Number | 174838-79-0 |
| Storage Temperature | < -15°C |
| Biological Activity | Description |
|---|---|
| Protease Substrate | Yes |
| Cancer Cell Inhibition | Yes |
| Selective Binding | Yes |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH with high purity?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, ensuring orthogonal protection for lysine (Lys) and arginine (Arg) residues. Incorporate m-nitro-Tyr via pre-modified tyrosine. Post-synthesis, employ reverse-phase HPLC with a C18 column (gradient elution: 5–95% acetonitrile in 0.1% TFA) for purification. Validate purity (>95%) using LC-MS (ESI+) and MALDI-TOF .
- Critical Step : Monitor coupling efficiency via Kaiser test or Trt monitoring for Arg residues to avoid deletion sequences .
Q. How can researchers confirm the structural integrity of the m-nitro-Tyr modification in the peptide sequence?
- Methodology : Utilize tandem mass spectrometry (MS/MS) to fragment the peptide and identify the m-nitro-Tyr residue via characteristic neutral loss of NO (30 Da) and UV-Vis spectroscopy (absorbance at 360–380 nm for nitroaromatic groups). Compare with synthetic standards for validation .
Q. What are the optimal buffer conditions for studying the peptide’s stability in enzymatic assays?
- Methodology : Test stability in phosphate-buffered saline (pH 7.4) and Tris-HCl (pH 8.0) at 37°C. Use LC-MS to track degradation over 24–72 hours. For protease-rich environments, include protease inhibitors (e.g., PMSF for serine proteases) and chelating agents (EDTA) to mitigate metal-dependent degradation .
Advanced Research Questions
Q. How should researchers resolve contradictory data between in vitro bioactivity assays and computational docking predictions for this peptide?
- Methodology :
Replicate Assays : Ensure consistency in buffer ionic strength, temperature, and protein concentrations.
Validate Docking Parameters : Re-examine force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit).
Experimental Cross-Validation : Use surface plasmon resonance (SPR) to measure binding kinetics independently.
- Key Insight : Discrepancies often arise from oversimplified docking models (e.g., ignoring peptide flexibility) or assay interference (e.g., aggregation) .
Q. What statistical approaches are suitable for optimizing the peptide’s solubility without compromising its functional conformation?
- Methodology : Apply a factorial design of experiments (DoE) to test variables:
- Factors : pH (5.0–8.0), cosolvents (DMSO, TFE), and ionic strength (0–150 mM NaCl).
- Response Variables : Solubility (UV absorbance at 280 nm), secondary structure (circular dichroism at 190–250 nm).
- Analysis : Use ANOVA to identify significant factors and response surface methodology (RSM) to model optimal conditions .
Q. How can researchers address inconsistencies in fluorescence quenching data when using Abz (anthranilic acid) as a reporter group?
- Methodology :
Control Experiments : Measure intrinsic fluorescence of Abz-free analogs to isolate quenching effects.
Environmental Calibration : Account for pH-dependent Abz fluorescence shifts using calibration curves.
Dynamic Quenching Analysis : Apply Stern-Volmer plots to distinguish static vs. dynamic quenching mechanisms.
Data Interpretation & Validation
Q. What validation protocols are essential when reporting conflicting NMR and CD spectroscopy results for the peptide’s secondary structure?
- Methodology :
NMR Validation : Assign NOE correlations (e.g., αH-NH for β-sheets) and compare with predicted chemical shifts (e.g., using SHIFTX2).
CD Cross-Check : Deconvolute CD spectra with CONTIN/LL or DICHROWEB algorithms.
Consistency Check : Compare with MD simulations (e.g., GROMACS) to reconcile discrepancies between experimental and theoretical models .
Q. How should researchers design controls to distinguish specific vs. nonspecific interactions in cell-based assays involving this peptide?
- Methodology :
- Negative Controls : Use scrambled-sequence analogs or alanine-substituted variants.
- Competition Assays : Titrate unlabeled peptide to validate binding saturation.
- Orthogonal Assays : Pair flow cytometry (e.g., FITC-labeled peptide) with SPR for kinetic validation.
- Critical Note : Nonspecific binding often correlates with peptide charge (e.g., Arg/Lys-rich sequences); include heparin or polyanions to block electrostatic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
